Ethyl 3-(methylamino)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylamino)-2-butenoate is an organic compound that belongs to the class of enaminones. This compound is characterized by the presence of an ethyl ester group, a methylamino group, and a butenoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(methylamino)-2-butenoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methylamine under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
- The enolate ion then reacts with methylamine to form the desired product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylamino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones and aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methylamino)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(methylamino)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(methylamino)-2-butenoate can be compared with other similar compounds such as:
Methylamine: A simpler amine with similar reactivity but lacking the ester group.
Ethyl acetoacetate: A precursor in the synthesis of this compound with different functional groups.
Enaminones: A class of compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
870-85-9 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl 3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3 |
InChI Key |
FARYTWBWLZAXNK-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC |
SMILES |
CCOC(=O)C=C(C)NC |
Canonical SMILES |
CCOC(=O)C=C(C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 3-(methylamino)-2-butenoate a useful starting material in organic synthesis?
A1: this compound possesses a unique structure that makes it a valuable precursor in organic synthesis. Its reactivity stems from the presence of both an electron-rich amine group and an electrophilic double bond conjugated with an ester group. This allows it to participate in a variety of reactions, such as Nenitzescu reactions [], nucleophilic additions, and cyclization reactions []. This versatility enables the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q2: Can you give specific examples of how this compound has been utilized in the synthesis of complex molecules?
A2: Certainly! The provided research highlights its use in synthesizing various compounds:
- Arbidol Derivatives: this compound, along with 1,4-benzoquinone, served as a starting material for the synthesis of twenty novel Arbidol derivatives []. Arbidol is an antiviral drug, and exploring its derivatives is crucial for discovering new antiviral agents.
- Indole Derivatives: Researchers successfully synthesized ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate using this compound as one of the starting materials []. This involved a multistep synthesis including a Nenitzescu reaction, highlighting the compound's versatility in building complex structures.
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones: This study utilized this compound in the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones []. These heterocyclic compounds hold significance in medicinal chemistry due to their diverse biological activities.
Q3: What analytical techniques are commonly employed to characterize compounds derived from this compound?
A3: Characterization of the synthesized compounds is crucial for confirming their structures. The research papers primarily utilize the following spectroscopic techniques:
- ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule, elucidating the compound's structure [, ].
- MS (Mass Spectrometry): MS determines the molecular weight and fragmentation pattern of a compound, aiding in structure confirmation and identification [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.